

Revospirone Solubility: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Revospirone*

Cat. No.: *B1213509*

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This in-depth technical guide provides researchers, scientists, and drug development professionals with essential information on the solubility of **revospirone** in dimethyl sulfoxide (DMSO) and other common laboratory solvents. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the compound's primary signaling pathway.

Quantitative Solubility of Revospirone and Structurally Related Compounds

Precise quantitative solubility data for **revospirone** is not widely published. However, based on available information and data from structurally similar azapirone compounds, such as buspirone and tandospirone, the following table summarizes the expected solubility of **revospirone**. Researchers should consider this data as an estimate and are encouraged to perform their own solubility assessments for their specific experimental conditions. One source indicates that **revospirone** is typically soluble in DMSO at a concentration of 10 mM.

Solvent	Compound	Solubility (mg/mL)	Molar Concentration (mM)	Temperature (°C)	Notes
DMSO	Revospirone	~3.87	~10	Not Specified	Typically soluble at this concentration.
Buspirone HCl	84	199.07	25	Data for a structurally similar compound. [1]	
Tandospirone HCl	41.99	100	Not Specified	Data for a structurally similar compound. [2]	
Water	Buspirone HCl	10	~23.7	Not Specified	Data for a structurally similar compound. [3]
Tandospirone HCl	41.99	100	Not Specified	Data for a structurally similar compound. [2]	
Ethanol	Buspirone HCl	36	85.31	25	Data for a structurally similar compound. [1]
Methanol	Buspirone HCl	50	~118.5	Not Specified	Heat may be required for dissolution. [3]

Note: The molecular weight of **Revospirone** (C₁₈H₂₁N₅O₃S) is 387.46 g/mol . The molecular weight of Buspirone HCl is 421.96 g/mol , and Tandospirone HCl is 419.95 g/mol .

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The following is a generalized protocol for determining the thermodynamic equilibrium solubility of a compound like **revospirone**, based on the widely accepted shake-flask method.^{[4][5][6][7]}

Objective: To determine the maximum concentration of a compound that can be dissolved in a specific solvent at a constant temperature to reach equilibrium.

Materials:

- Test compound (e.g., **revospirone**) in solid form
- Selected solvents (e.g., DMSO, water, ethanol, methanol)
- Glass vials or flasks with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm)
- Analytical balance
- Appropriate analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

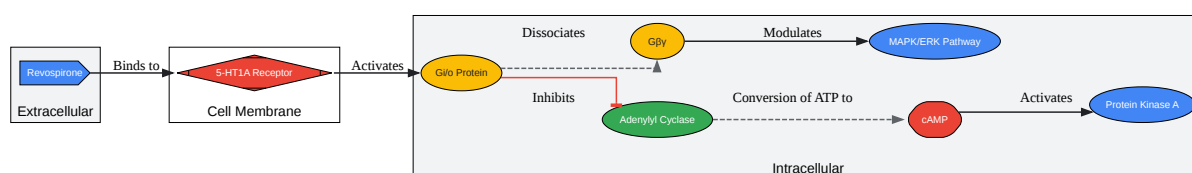
Procedure:

- Preparation: Add an excess amount of the solid test compound to a clean, tared glass vial. The excess is crucial to ensure that a saturated solution is achieved.
- Solvent Addition: Add a precise volume of the desired solvent to the vial.
- Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.^[4] The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

- **Phase Separation:** After equilibration, allow the vials to stand to let the undissolved solid settle. To ensure complete separation of the saturated solution from the excess solid, centrifuge the samples at a high speed.
- **Sample Collection:** Carefully collect an aliquot of the clear supernatant. To remove any remaining solid particles, filter the supernatant using a syringe filter.
- **Quantification:** Prepare a series of standard solutions of the test compound of known concentrations. Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., HPLC-UV).
- **Data Analysis:** Construct a calibration curve from the standard solutions. Use the calibration curve to determine the concentration of the compound in the filtered supernatant. This concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Revospirone Signaling Pathway

Revospirone is a partial agonist of the serotonin 1A (5-HT_{1A}) receptor.^{[8][9]} The 5-HT_{1A} receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.^{[8][10]} Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).^{[8][10]} This modulation of cAMP levels affects the activity of downstream effectors such as Protein Kinase A (PKA). Additionally, the $\beta\gamma$ -subunits of the G-protein can modulate other signaling cascades, including the MAPK/ERK pathway.^[11]

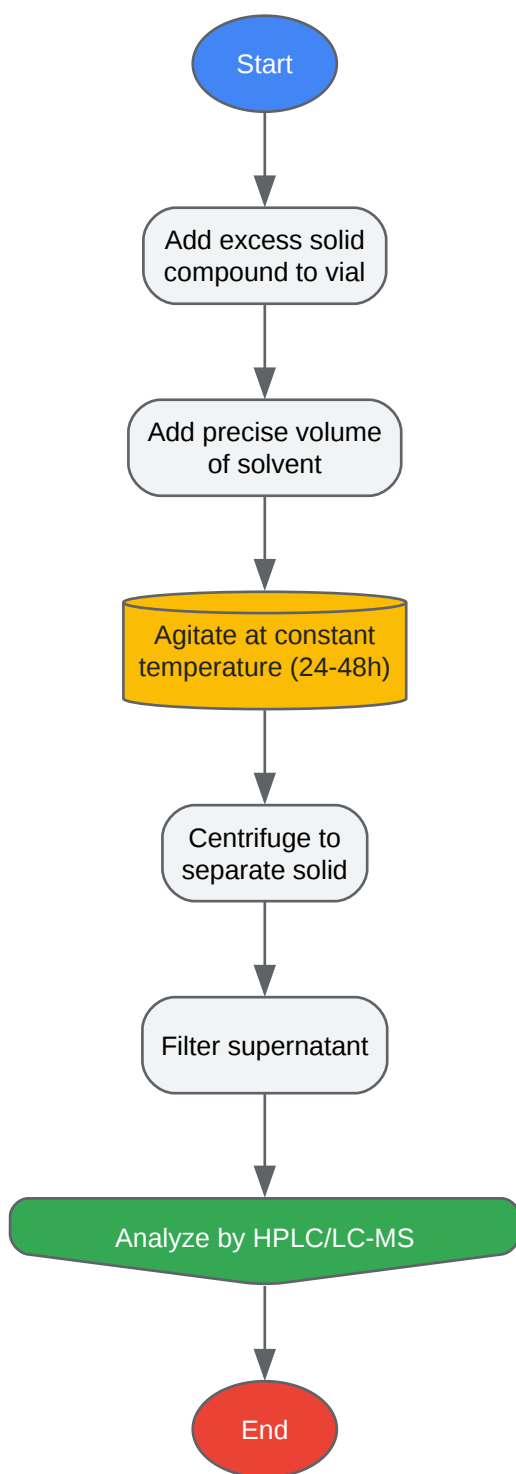


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Caption: **Revospirone's** primary signaling pathway.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the thermodynamic solubility of a compound using the shake-flask method.



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Caption: Workflow for solubility determination.

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